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Compound of Interest

Compound Name: ACP-5862

Cat. No.: B2622267 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of ACP-5862, the major active metabolite of

acalabrutinib, with its parent drug and other Bruton's tyrosine kinase (BTK) inhibitors.

Experimental data is presented to objectively validate BTK as the primary target of ACP-5862,

offering insights for researchers in drug development and related scientific fields.

Executive Summary
ACP-5862 is the principal and pharmacologically active metabolite of the second-generation

BTK inhibitor, acalabrutinib.[1][2] Like its parent compound, ACP-5862 is a potent and selective

covalent inhibitor of BTK, playing a significant role in the clinical efficacy of acalabrutinib.[3][4]

This guide summarizes key experimental findings that underscore BTK as the primary

therapeutic target of ACP-5862 and provides a comparative analysis against other notable BTK

inhibitors.

Comparative Pharmacokinetics and Potency
ACP-5862 demonstrates a distinct pharmacokinetic profile compared to its parent drug,

acalabrutinib. Following oral administration of acalabrutinib, ACP-5862 reaches a mean

exposure (AUC) that is approximately two- to three-fold higher than that of acalabrutinib.[5][6]

However, its potency for BTK inhibition is about 50% that of acalabrutinib.[5][6][7] Despite this,

due to its higher systemic exposure, ACP-5862 is considered to significantly contribute to the

overall clinical activity of acalabrutinib.[3][4]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b2622267?utm_src=pdf-interest
https://www.benchchem.com/product/b2622267?utm_src=pdf-body
https://www.benchchem.com/product/b2622267?utm_src=pdf-body
https://www.benchchem.com/product/b2622267?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9298019/
https://www.researchgate.net/publication/364964862_Identification_and_characterization_of_ACP-5862_the_major_circulating_active_metabolite_of_acalabrutinib_both_are_potent_and_selective_covalent_BTK_inhibitors
https://www.benchchem.com/product/b2622267?utm_src=pdf-body
https://pure.johnshopkins.edu/en/publications/btk-signalinga-crucial-link-in-the-pathophysiology-of-chronic-spo/
https://www.researchgate.net/figure/An-overview-of-BTK-activators-and-downstream-signaling-targets-BTK-can-be-activated_fig3_351920684
https://www.benchchem.com/product/b2622267?utm_src=pdf-body
https://www.benchchem.com/product/b2622267?utm_src=pdf-body
https://www.benchchem.com/product/b2622267?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/36310034/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6656940/
https://pubmed.ncbi.nlm.nih.gov/36310034/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6656940/
https://www.researchgate.net/figure/BTK-signal-transduction-pathways-Brutons-tyrosine-kinase-BTK-regulates-multiple_fig1_364236029
https://www.benchchem.com/product/b2622267?utm_src=pdf-body
https://pure.johnshopkins.edu/en/publications/btk-signalinga-crucial-link-in-the-pathophysiology-of-chronic-spo/
https://www.researchgate.net/figure/An-overview-of-BTK-activators-and-downstream-signaling-targets-BTK-can-be-activated_fig3_351920684
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2622267?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter ACP-5862 Acalabrutinib Ibrutinib Zanubrutinib

BTK IC50 ~5.0 nM ~3 nM Varies Varies

Potency vs.

Acalabrutinib
~50% 100% Varies Varies

Mean Exposure

(AUC) vs.

Acalabrutinib

~2-3 fold higher Baseline Varies Varies

Half-Life (t1/2) ~6.9 hours ~1 hour Varies Varies

Primary

Metabolism
CYP3A CYP3A CYP3A CYP3A

In Vitro Validation of BTK as the Primary Target
A series of in vitro experiments have been conducted to confirm the potency and selectivity of

ACP-5862 for BTK. These studies are crucial for validating that the therapeutic effects of ACP-
5862 are mediated through the intended molecular target.

Biochemical Kinase Assay
Objective: To determine the direct inhibitory activity of ACP-5862 on purified BTK enzyme.

Results: Biochemical kinase assays revealed that ACP-5862 is a covalent inhibitor of wild-type

BTK.[2][3] The half-maximal inhibitory concentration (IC50) of ACP-5862 for BTK was

determined to be approximately 5.0 nM.[8][9] This demonstrates a high degree of potency,

albeit slightly lower than its parent compound, acalabrutinib (IC50 ~3 nM).[8][9]

Kinase Selectivity Profiling
Objective: To assess the selectivity of ACP-5862 for BTK against a broad panel of other

kinases.

Results: Like acalabrutinib, ACP-5862 exhibits high selectivity for BTK.[3][4] Kinome scanning

technologies have shown that ACP-5862 has minimal off-target activity against other kinases,
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which is a key differentiator from the first-generation BTK inhibitor, ibrutinib.[4] This high

selectivity is believed to contribute to the favorable safety profile of acalabrutinib.

Cellular Assays of BTK Inhibition
Objective: To confirm the on-target inhibition of BTK by ACP-5862 in a cellular context.

Results: The inhibitory effect of ACP-5862 on B-cell receptor (BCR) signaling, a pathway

critically dependent on BTK, was evaluated by measuring the inhibition of anti-IgD-induced

CD69 expression in human whole blood. The EC50 for this cellular response was 64 ± 6 nM for

ACP-5862, compared to 9.2 ± 4.4 nM for acalabrutinib.

Assay Parameter ACP-5862 Acalabrutinib

Biochemical Kinase

Assay
BTK IC50 ~5.0 nM ~3 nM

Cellular B-cell

Signaling Assay

CD69 Expression

EC50
64 ± 6 nM 9.2 ± 4.4 nM

Experimental Protocols
Biochemical BTK Inhibition Assay (LanthaScreen™)
This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) kinase

assay. The apparent BTK IC50 is determined over time to confirm covalent inhibition. The

binding kinetics, including the affinity (KI) and the inactivation rate (kinact), are derived from the

IC50 data over time.

Kinase Selectivity Profiling (KINOMEscan™)
The overall kinome inhibition profile is assessed at a concentration of 1 µM using the

KINOMEscan™ platform. This technology utilizes a proprietary active site-directed competition

binding assay to quantitatively measure the interactions between a test compound and a large

panel of human kinases.

Cellular B-Cell Activation Assay (CD69 Expression)
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On-target inhibition in B cells is investigated by measuring the inhibition of B-cell antigen

receptor (BCR)-mediated activation of CD69 cell surface expression. This is typically performed

using human peripheral blood mononuclear cells (PBMCs) or human whole blood (hWB).

Signaling Pathways and Experimental Workflow
BTK Signaling Pathway
Bruton's tyrosine kinase is a critical signaling molecule in the B-cell antigen receptor (BCR) and

cytokine receptor pathways. Its inhibition leads to decreased proliferation and survival of

malignant B-cells.

B-Cell Receptor
(BCR) Lyn/Syk

BTK

 phosphorylates

PLCγ2 phosphorylates IP3 / DAG Ca²⁺ Mobilization Downstream Signaling
(NF-κB, MAPK, NFAT)

B-Cell Proliferation,
Survival, & Activation

ACP-5862  inhibits

Click to download full resolution via product page

Caption: Simplified BTK signaling pathway and the inhibitory action of ACP-5862.

Acalabrutinib Metabolism and ACP-5862 Formation
Acalabrutinib is extensively metabolized in the liver, primarily by cytochrome P450 3A4

(CYP3A4), to form its major active metabolite, ACP-5862.

Acalabrutinib CYP3A4
(Liver)

ACP-5862
(Active Metabolite)

 Oxidation

Click to download full resolution via product page

Caption: Metabolic conversion of acalabrutinib to ACP-5862 via CYP3A4.

Experimental Workflow for BTK Inhibition Validation
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The validation of BTK as the primary target of ACP-5862 involves a multi-step experimental

process, from initial biochemical assays to cellular and in vivo studies.

In Vitro Assays

In Vivo / Clinical Studies

Biochemical Kinase Assay
(e.g., LanthaScreen™)

- Determine IC50

Kinome Selectivity Scan
(e.g., KINOMEscan™)

- Assess Off-Target Effects

Cellular B-Cell Activation Assay
(e.g., CD69 Expression)

- Determine EC50

Pharmacokinetic (PK) Studies
- Measure ACP-5862 Exposure

Pharmacodynamic (PD) Studies
- BTK Occupancy

Clinical Efficacy Trials
- Correlate Exposure with Response
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Click to download full resolution via product page

Caption: Experimental workflow for validating BTK as the target of ACP-5862.

Conclusion
The collective evidence from biochemical, cellular, and pharmacokinetic studies strongly

validates Bruton's tyrosine kinase as the primary and intended pharmacological target of ACP-
5862. While slightly less potent than its parent compound, acalabrutinib, its significantly higher

systemic exposure confirms its crucial role in the overall therapeutic effect observed in patients.

The high selectivity of ACP-5862 for BTK further underscores its favorable profile as a targeted

anticancer agent. This comparative guide provides essential data and methodologies for

researchers and scientists in the field of drug development to understand and further

investigate the therapeutic potential of BTK inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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